P2X3 Receptor Antagonism: Potency Comparison with the 3-Cyanopyrazine Analog
The target compound contains an unsubstituted pyrazine ring at the piperidine N-terminus. The closest structurally characterized analog, N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide (CAS 1797286-07-7), incorporates a cyano group at the pyrazine 3-position [1]. In the patent family exemplified by US9212130B2, compounds with unsubstituted pyrazine-piperidine-chromene scaffolds demonstrated P2X3 IC50 values in the low nanomolar range (representative compound I-264: IC50 = 4 nM at human P2X3), whereas introduction of electron-withdrawing substituents on the heteroaryl ring modulated potency by 5- to 50-fold depending on the vector [2]. While direct head-to-head data for these two specific compounds is not publicly available, the cyano substituent is predicted to lower the pyrazine pKa by approximately 1.5–2.0 log units, altering the protonation state at physiological pH and potentially reducing cation-π interactions within the P2X3 orthosteric pocket. This physicochemical difference makes the target compound (unsubstituted pyrazine) the preferred tool for studying the baseline pharmacophore without electronic perturbation.
| Evidence Dimension | P2X3 receptor antagonism (IC50) and pyrazine basicity |
|---|---|
| Target Compound Data | Unsubstituted pyrazine; predicted pyrazine pKa ≈ 1.1–1.5 (conjugate acid); anticipated P2X3 IC50 in low nM range based on patent scaffold SAR |
| Comparator Or Baseline | CAS 1797286-07-7 (3-cyanopyrazine analog): cyano group reduces pyrazine pKa by ~1.5–2.0 units; no publicly reported IC50 |
| Quantified Difference | Estimated ΔpKa ≈ 1.5–2.0 (lower basicity for cyano analog); corresponding ΔIC50 not quantified but predicted to be 5- to 50-fold based on patent SAR trends |
| Conditions | Human P2X3 receptor expressed in C6BU-1 cells; pH 7.5 (patent assay conditions) |
Why This Matters
Procurement of the unsubstituted pyrazine variant ensures that the pharmacophore is evaluated without the confounding electronic effects of the cyano group, enabling cleaner SAR interpretation.
- [1] Kuujia.com. N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide. CAS 1797286-07-7. View Source
- [2] Shionogi & Co., Ltd. US9212130B2 – Heterocyclic derivative and pharmaceutical composition comprising the same. Published 2015-12-15. Example I-264: IC50 4 nM at human P2X3. View Source
